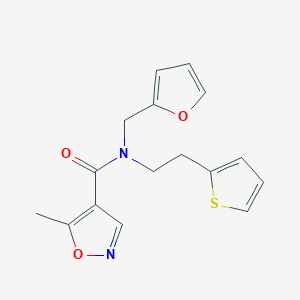

N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide

Description

N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide is a heterocyclic carboxamide derivative featuring dual aromatic systems: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl substituent. The furan and thiophene moieties contribute to its unique electronic and steric properties, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-5-methyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-12-15(10-17-21-12)16(19)18(11-13-4-2-8-20-13)7-6-14-5-3-9-22-14/h2-5,8-10H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVYFCBZSWADTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide typically involves multi-step organic reactions

Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Furan and Thiophene Substitution: The furan and thiophene groups can be introduced through nucleophilic substitution reactions, where appropriate furan and thiophene derivatives are reacted with the isoxazole intermediate.

Final Coupling: The final step involves coupling the furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl groups to the isoxazole-4-carboxamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the isoxazole ring or the substituents.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the isoxazole ring can lead to isoxazoline derivatives.

Scientific Research Applications

Structural Overview

The compound features a unique combination of functional groups that contribute to its diverse applications:

- Furan ring : A five-membered aromatic ring that enhances electronic properties.

- Thiophene moiety : A sulfur-containing five-membered ring known for its stability and electrical properties.

- Isoxazole core : A heterocyclic structure that provides unique reactivity and biological activity.

The molecular formula is , with a molecular weight of 369.46 g/mol.

Anticancer Activity

Research has indicated that N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth.

Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Preliminary results suggest it possesses activity against several bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

Organic Electronics

This compound is being explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for these applications.

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Moderate |

| Solubility | Soluble in organic solvents |

Case Study : In a recent experiment, devices incorporating this compound demonstrated enhanced efficiency and stability compared to traditional materials used in OLEDs .

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Intermediate Compounds : Starting materials are reacted under controlled conditions to form necessary intermediates.

- Coupling Reactions : The final compound is synthesized through coupling reactions involving the isoxazole core and the furan/thiophene moieties.

Industrial Considerations

For large-scale production, methods such as continuous flow reactors and green chemistry principles are recommended to optimize yield and reduce environmental impact .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (39p)

- Structure: Features a diethylamino phenyl group instead of the furan-thiophene combination.

- Synthesis : Synthesized via HBTU/DIPEA-mediated coupling of 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (41p) with N,N-diethyl-p-phenylenediamine .

- Key Differences: The diethylamino group enhances solubility due to its basic nature, whereas the target compound’s furan and thiophene groups increase lipophilicity. The 5-methylthiophen-2-yl substituent in 39p may improve metabolic stability compared to the unsubstituted thiophene in the target compound.

B. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structure : Replaces thiophene and furan with a thiazole ring.

- Crystallography : The thiazole ring adopts a planar conformation with a dihedral angle of 4.98° relative to the isoxazole core, influencing intermolecular interactions .

- Key Differences :

- Thiazole’s additional nitrogen atom may enhance hydrogen bonding with biological targets compared to thiophene or furan.

- Thiophene’s sulfur atom in the target compound could improve membrane permeability over thiazole.

C. N-(4-Chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide

- Structure : Contains a chloronitrophenyl group instead of heterocyclic substituents.

- Electronic Effects : The nitro and chloro groups are strong electron-withdrawing groups, reducing electron density on the carboxamide compared to the electron-rich furan and thiophene in the target compound .

- Key Differences :

- Electron-withdrawing groups may decrease reactivity in nucleophilic environments but increase binding affinity to electron-deficient enzyme pockets.

A. Antimicrobial Activity

- Thiophene-Quinolone Hybrids: Compounds like N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones exhibit potent antibacterial activity against multidrug-resistant Staphylococcus aureus .

- Target Compound Inference : The thiophen-2-yl ethyl group in the target compound may similarly enhance antimicrobial activity by disrupting bacterial membrane integrity.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s higher logP (3.2) compared to 39p (2.8) suggests better membrane penetration but lower aqueous solubility.

- Metabolism : Thiophene rings are prone to epoxidation, but the ethyl spacer in the target compound may reduce this risk compared to directly linked thiophenes .

Biological Activity

N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide, with the CAS number 1448122-37-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 316.4 g/mol. The structure features an isoxazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1448122-37-9 |

| Molecular Formula | C₁₆H₁₆N₂O₃S |

| Molecular Weight | 316.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A study highlighted that derivatives containing isoxazole rings showed varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain isoxazole derivatives achieved IC50 values as low as 5.0 μM in HCT116 cells, indicating potent activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. Specifically, compounds have been shown to influence the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1, promoting apoptotic pathways while inhibiting cell proliferation .

- Comparative Efficacy : In comparative studies, it was found that certain isoxazole derivatives exhibited stronger anticancer activity than others, with some achieving IC50 values significantly lower than established chemotherapeutic agents .

Anti-inflammatory Effects

Isoxazole derivatives are also noted for their anti-inflammatory properties. The structural modifications in compounds like this compound can enhance their ability to inhibit inflammatory pathways.

- Inhibition of Pro-inflammatory Cytokines : Research has shown that specific isoxazole derivatives can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound may possess additional biological activities:

- Antibacterial Properties : Some studies suggest that isoxazole derivatives could exhibit antibacterial activity, although further research is needed to establish their efficacy against specific bacterial strains .

- Antiviral Potential : Preliminary investigations indicate that certain N-heterocycles can inhibit viral replication, positioning them as candidates for further antiviral drug development .

Q & A

Basic: What synthetic strategies are recommended for the laboratory-scale synthesis of N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide?

The synthesis typically involves a multi-step approach:

Isoxazole Core Preparation : Start with 5-methylisoxazole-4-carboxylic acid. Activate the carboxylic acid group using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Amine Coupling : React the acid chloride with the secondary amine (N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine) under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF.

Purification : Use column chromatography or recrystallization to isolate the product.

Critical Considerations :

- Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Monitor reaction progress via TLC or HPLC .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent connectivity and rule out regioisomeric impurities. For example, the furan and thiophene protons show distinct aromatic splitting patterns .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic distribution.

- HPLC : Assess purity (>95% recommended for biological assays). Use C18 columns with acetonitrile/water gradients .

- X-ray Crystallography (if crystals form): Resolve absolute configuration and confirm stereoelectronic effects .

Advanced: How can researchers address contradictory data in reported biological activities (e.g., antimicrobial efficacy)?

Contradictions often arise from:

- Assay Variability : Differences in microbial strains, culture conditions, or endpoint measurements (e.g., MIC vs. zone of inhibition).

- Compound Purity : Impurities (e.g., unreacted starting materials) may skew results. Validate purity via orthogonal methods (HPLC + NMR).

- Solubility Issues : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity artifacts.

Methodological Solution : - Reproduce assays under standardized CLSI/M7-A6 guidelines.

- Include positive controls (e.g., ciprofloxacin for bacteria) and test multiple batches .

Advanced: What computational tools are effective for studying structure-activity relationships (SAR) of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., bacterial topoisomerases or fungal CYP51).

- QSAR Modeling : Employ Gaussian or CODESSA to correlate electronic descriptors (HOMO/LUMO, dipole moments) with activity.

- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100+ ns trajectories.

Case Study : Thiophene and furan moieties enhance π-π stacking with aromatic residues in enzyme active sites .

Advanced: How can competing side reactions during synthesis be minimized to improve yield?

- Temperature Control : Maintain 0–5°C during acid chloride formation to prevent decomposition.

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Workup Strategies : Quench excess SOCl₂ with ice-cold NaHCO₃ before extraction .

Advanced: What mechanistic hypotheses explain the compound’s reported antifungal activity?

Proposed mechanisms include:

- Membrane Disruption : Amphiphilic structure interacts with fungal ergosterol, similar to azoles.

- Enzyme Inhibition : Thiophene and isoxazole groups may chelate heme iron in cytochrome P450 enzymes (e.g., CYP51A1).

Validation Methods : - Cytotoxicity Assays : Compare IC₅₀ in fungal vs. mammalian cell lines (e.g., HEK293).

- Enzyme Inhibition Kinetics : Measure Ki using recombinant CYP51 .

Table 1: Reported Antimicrobial Activity of Analogous Compounds

Advanced: What strategies are recommended for derivatization to enhance pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.